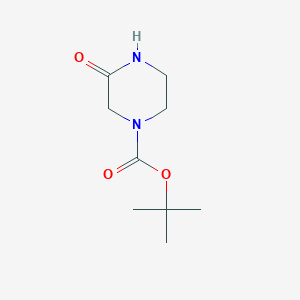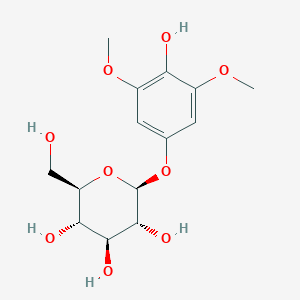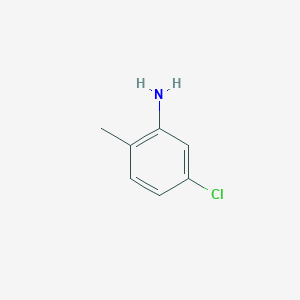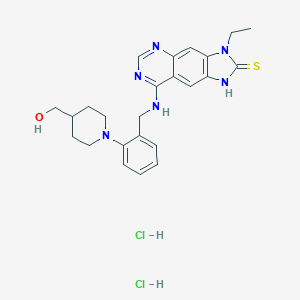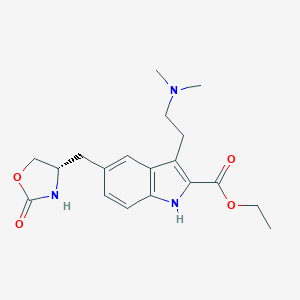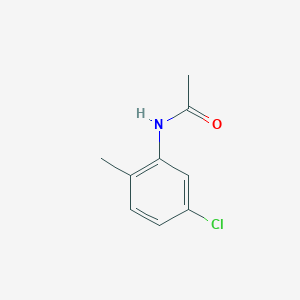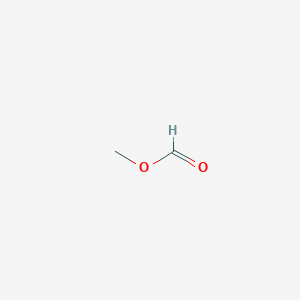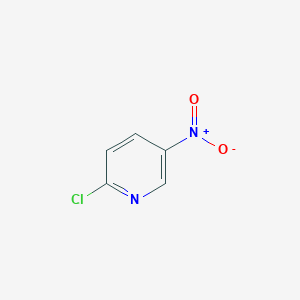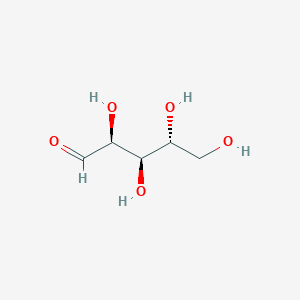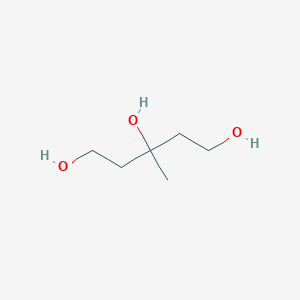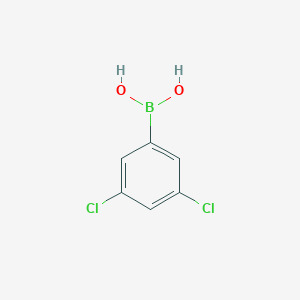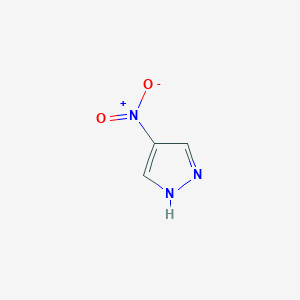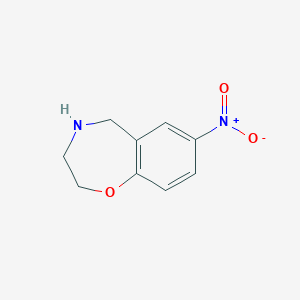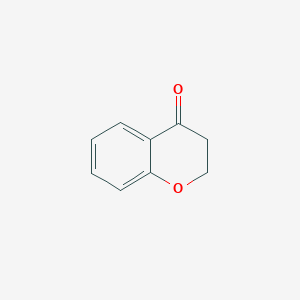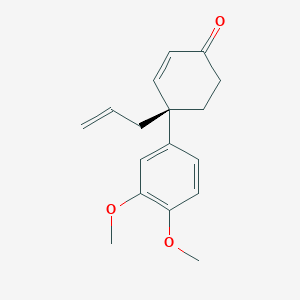
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMCPA is a chalcone derivative, which means it is a compound that contains both a ketone and an enone functional group. In
作用機序
The mechanism of action of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
生化学的および生理学的効果
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of endothelial cells, and reduce the production of reactive oxygen species (ROS) in macrophages. In vivo studies have shown that (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one can reduce inflammation and oxidative stress in animal models of arthritis and colitis.
実験室実験の利点と制限
One advantage of using (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one can be modified to incorporate different functional groups for specific applications. However, one limitation of using (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is its low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are many future directions for the study of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one, including:
1. Investigation of the structure-activity relationship of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one and its derivatives to identify compounds with improved efficacy and selectivity.
2. Development of novel drug delivery systems for (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one to improve its bioavailability and targeting.
3. Exploration of the potential use of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Investigation of the environmental impact of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one and its derivatives, particularly in relation to their use in agriculture.
5. Development of new materials based on (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one and its derivatives for various applications, such as gas storage and separation, catalysis, and sensing.
In conclusion, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is a chalcone derivative that has shown promise in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and potential applications, but the current evidence suggests that it could be a valuable tool for addressing various challenges in these fields.
合成法
The synthesis of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one involves the reaction of 3,4-dimethoxybenzaldehyde with acetone and ammonium acetate in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to form (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one. The yield of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is typically around 40-50%, and the purity can be improved through recrystallization.
科学的研究の応用
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties. (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. In agriculture, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been studied for its ability to improve the growth and yield of crops. In materials science, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been used as a precursor for the synthesis of novel materials, such as metal-organic frameworks.
特性
CAS番号 |
866394-49-2 |
|---|---|
製品名 |
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one |
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC名 |
(4R)-4-(3,4-dimethoxyphenyl)-4-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H20O3/c1-4-9-17(10-7-14(18)8-11-17)13-5-6-15(19-2)16(12-13)20-3/h4-7,10,12H,1,8-9,11H2,2-3H3/t17-/m1/s1 |
InChIキー |
HOFFUVFVLXOICK-QGZVFWFLSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@]2(CCC(=O)C=C2)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)C=C2)CC=C)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)C=C2)CC=C)OC |
同義語 |
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propenyl)-2-cyclohexen-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



